tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSFZWHHAGXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate generally follows these key steps:
- Formation of the pyrazole ring system, often via cyclocondensation of β-keto esters or diketones with hydrazine derivatives.
- Introduction of the tert-butyl carboxylate protecting group at the N-1 position of the pyrazole.
- Functionalization of the phenyl substituent at the 4-position of the pyrazole, specifically introducing an amino group in the para position.
Pyrazole Core Formation and tert-Butyl Carboxylate Protection
A common approach to synthesizing pyrazole derivatives is the condensation of β-keto esters with hydrazine or substituted hydrazines. In the context of this compound, the tert-butyl group serves as a protecting group on the carboxylate moiety attached to the pyrazole nitrogen.
- According to research on related pyrazole derivatives, β-keto esters are prepared from corresponding carboxylic acids (e.g., piperidine carboxylic acids) using Meldrum’s acid and coupling agents such as EDC·HCl and DMAP, followed by methanolysis to yield β-keto esters.
- These β-keto esters are then reacted with hydrazine derivatives to form the pyrazole ring. The reaction proceeds regioselectively to yield 1H-pyrazole-4-carboxylates with high purity.
- The tert-butyl protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild conditions, often in acetonitrile at room temperature. This step protects the carboxylate functionality as a tert-butyl ester, facilitating subsequent functionalization.
Example Reaction Conditions for tert-Butyl Protection:
| Reagent | Amount | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate | 4.54 g (20.81 mmol) | Acetonitrile | 25 °C | 18 hours | 98% |
| 1H-pyrazole-4-carbaldehyde | 2.0 g (20.81 mmol) |
The reaction mixture is concentrated, extracted with ethyl acetate, washed, and purified to yield tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, a key intermediate.
One-Pot Synthetic Approaches and Click Chemistry
Recent advances have demonstrated one-pot synthetic methods for tert-butyl 4-substituted phenyl pyrazole derivatives, enhancing efficiency and yield:
- A copper(I)-catalyzed click chemistry approach enables the synthesis of tert-butyl 4-substituted phenyl-1H-1,2,3-triazole derivatives, which are structurally related and may serve as analogs or intermediates in pyrazole synthesis.
- This method involves reacting tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides in the presence of CuI and DIPEA in DMF at 0 °C, yielding products with >95% purity and 90–97% isolated yields.
- The methodology highlights the utility of copper-catalyzed cycloaddition reactions for constructing heterocyclic frameworks with tert-butyl protection.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Pyrazole ring formation | β-keto esters + hydrazine derivatives | Formation of pyrazole | Regioselective, high purity |
| tert-Butyl ester protection | Di-tert-butyl dicarbonate in MeCN, 25 °C | tert-Butyl protected ester | High yield (~98%) |
| Introduction of 4-aminophenyl | 4-aminophenyl hydrazine or catalytic hydrogenation of nitro precursors | Amino-substituted pyrazole | Pd/C hydrogenation in methanol |
| One-pot click chemistry (analog) | CuI, DIPEA, DMF, 0 °C, 5 min | High purity, 90–97% yield | Efficient heterocycle synthesis |
Research Findings and Considerations
- The tert-butyl protecting group facilitates selective reactions on the pyrazole nitrogen and improves compound stability during synthesis and storage.
- Catalytic hydrogenation is an effective method for converting nitro groups to amino groups on aromatic rings attached to pyrazoles, enabling the preparation of 4-aminophenyl derivatives.
- One-pot copper-catalyzed cycloaddition methods provide an efficient alternative for constructing related heterocyclic scaffolds with tert-butyl protection, potentially adaptable for pyrazole derivatives.
- Proper solvent selection and handling conditions are critical to maintain compound integrity and solubility for downstream applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties : Research indicates that derivatives of pyrazole compounds, including tert-butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit specific kinases associated with cancer progression, making them potential candidates for cancer therapeutics .
Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. For example, it has shown potential as a selective inhibitor of EGFR (Epidermal Growth Factor Receptor) mutations, which are commonly implicated in various cancers .
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. These compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating promising antitumor activity .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of mutant EGFR kinases by pyrazole derivatives. The researchers found that this compound selectively inhibited the T790M mutation of EGFR, which is resistant to first-generation inhibitors. This suggests its potential as a therapeutic agent for patients with resistant tumors .
Applications in Drug Development
The ongoing research into the biological activities of this compound highlights its potential applications in drug development:
- Cancer Therapy : Given its anticancer properties, this compound could be further developed into a targeted therapy for specific cancer types.
- Kinase Inhibitors : Its role as a selective kinase inhibitor positions it as a candidate for treating diseases associated with aberrant kinase activity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Similarity Index: Calculated based on structural and functional group alignment relative to this compound .
- Electronic and Reactivity Differences:
- The bromo and iodo analogs (CAS 1150271-23-0, 121669-70-3) are pivotal in cross-coupling reactions due to their leaving-group properties, whereas the boronic acid derivative (CAS 1188405-87-9) acts as a nucleophilic partner in Suzuki reactions .
- The nitro-substituted analog (CAS 209959-25-1) can be reduced to an amine, enabling late-stage diversification , contrasting with the direct amine functionality in the target compound.
Piperidine-Linked Analogs
These analogs are explored in kinase inhibitor design, where the piperidine moiety may improve pharmacokinetic properties .
Heterocyclic Core Modifications
- Pyrrole vs. Pyrazole:
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate () replaces the pyrazole with a pyrrole ring, altering aromaticity and hydrogen-bonding capacity. Pyrroles are less basic than pyrazoles, influencing solubility and intermolecular interactions . - Piperazine-Triazole Hybrids:
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate () introduces a triazole group, which enhances metal-binding capabilities and stabilizes interactions in enzyme active sites .
Key Reactions for Functionalization
- Sonogashira Coupling: Used to introduce alkynyl groups, as demonstrated in the synthesis of tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate ().
- Nitro-to-Amine Reduction: Critical for generating the 4-aminophenyl group from nitro precursors (e.g., CAS 209959-25-1 → target compound) .
- Boc Protection/Deprotection: Essential for amine group stabilization during multi-step syntheses .
Biological Activity
tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate (CAS No. 1018446-95-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- IUPAC Name : tert-butyl 4-amino-1H-pyrazole-1-carboxylate
- Synonyms : 1-Boc-4-aminopyrazole, tert-butyl 4-amino-1H-pyrazole-1-carboxylate
These properties indicate that the compound is a pyrazole derivative, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research has shown that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications on the pyrazole ring can enhance apoptosis in cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity may be attributed to its ability to modulate signaling pathways involved in the inflammatory response.
Enzyme Inhibition
Enzyme inhibition studies revealed that this pyrazole derivative acts as an inhibitor of specific kinases, which are crucial for various cellular processes. For example, it has shown potential as an ERK5 inhibitor, which is relevant in cancer biology and other diseases . The IC50 values for these interactions suggest promising therapeutic applications.
Study 1: Anticancer Activity
In a recent experimental study, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a dose-dependent decrease in TNF-alpha levels.
| Dose (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 500 |
| 10 | 400 |
| 25 | 250 |
| 50 | 100 |
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-(4-aminophenyl)-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving pyrazole ring formation, Boc-protection, and coupling reactions. For example, pyrazole derivatives are often synthesized by cyclocondensation of hydrazines with β-ketoesters or via palladium-catalyzed cross-coupling reactions for aryl substitutions. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings). Purity is enhanced using column chromatography (silica gel, eluent gradients of hexane/ethyl acetate) .
Q. How is the compound characterized using spectroscopic techniques?
- NMR : and NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrazole/aryl proton environments.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 289.143 for CHNO) .
Q. What storage conditions are recommended to maintain stability?
Store at 2–8°C in amber glass vials under inert gas (N) to prevent photodegradation and hydrolysis. Prepare stock solutions in anhydrous DMSO (10 mM) to avoid moisture-induced decomposition .
Advanced Research Questions
Q. How does X-ray crystallography confirm the molecular geometry of this compound derivatives?
Single-crystal X-ray diffraction provides bond lengths and angles critical for verifying stereochemistry. For example, in related pyrazole-carboxylates, the dihedral angle between the pyrazole ring and aryl substituents ranges from 5–15°, indicating near-planarity. Hydrogen-bonding networks (N–H⋯O=C) stabilize the crystal lattice, with typical O⋯N distances of 2.8–3.0 Å .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Discrepancies often arise from assay conditions (e.g., cell line variability, IC measurement protocols). Standardize testing using:
- Dose-response curves across multiple cell lines (e.g., MCF-7, HeLa).
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic studies (e.g., Western blotting for apoptosis markers like caspase-3) .
Q. How do substituent modifications (e.g., halogenation, fluorination) impact biological activity?
Substituents alter steric/electronic properties:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and receptor binding affinity.
- Bulkier groups (e.g., tert-butyl) improve lipophilicity (logP >3) but may reduce solubility. Quantitative Structure-Activity Relationship (QSAR) modeling correlates substituent Hammett constants (σ) with IC values .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify reactive sites:
- Electrophilic attack occurs at the pyrazole C-4 position (LUMO energy: -1.8 eV).
- Nucleophilic sites include the amino group (HOMO energy: -6.3 eV). Solvent effects (PCM model) refine activation energies for SN or Michael additions .
Methodological Challenges
Q. How is HPLC used to assess purity, and what are common impurities?
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects:
Q. What are the limitations of using rodent models to evaluate neuroprotective effects?
Rodent blood-brain barrier (BBB) permeability may not replicate human pharmacokinetics. Mitigate via:
- Lipophilicity adjustments : Introduce polar groups (e.g., -OH) while maintaining logD ~2.
- In vitro BBB models : Co-culture of endothelial cells and astrocytes to predict penetration .
Data Reproducibility
Q. Why do yields vary in scaled-up syntheses, and how is this addressed?
Scale-up challenges include heat dissipation and mixing inefficiencies. Use:
- Flow chemistry : Continuous reactors improve temperature control.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) via response surface methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
